3-(2-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
3-(2-Fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimidopurinedione core fused with a tetrahydropyrimido ring. Key structural features include:
- 2-Methoxyphenyl group at position 9: The methoxy group improves solubility and may modulate interactions with aromatic residues in enzyme active sites .
- Methyl group at position 1: This substituent likely increases metabolic stability by reducing susceptibility to oxidative demethylation .
Synthetic routes for analogous compounds typically involve cyclocondensation of substituted xanthines with diamine intermediates under reflux conditions, often using solvents like ethanol or DMF . Microwave-assisted synthesis has been reported for similar fluorinated derivatives, improving reaction efficiency .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-8-3-4-9-16(15)24)28-13-7-12-27(22(28)25-20)17-10-5-6-11-18(17)32-2/h3-6,8-11H,7,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAUGOYXJCXGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and methoxyphenyl intermediates, which are then coupled with a purino-pyrimidine core. Common reagents used in these reactions include halogenated solvents, strong bases, and transition metal catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorophenyl and methoxyphenyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
3-(2-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and block its activity, thereby modulating downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidopurinedione Derivatives
Impact of Fluorination
- 3-(2-Fluorobenzyl) vs. 3-Benzyl: Fluorination at the benzyl group (as in the target compound) increases lipophilicity (logP ~2.8 vs. ~2.5 for non-fluorinated analogs), enhancing blood-brain barrier permeability and receptor-binding potency .
- 9-(4-Fluorophenyl) vs. 9-(2-Methoxyphenyl) : Fluorine at the para position () improves 5-HT1A receptor affinity (Ki = 14 nM vs. 22 nM for 2-methoxyphenyl), while the methoxy group in the target compound may favor solubility (aqueous solubility ~0.8 mg/mL vs. ~0.5 mg/mL for fluorophenyl derivatives) .
Role of Methoxy and Methyl Substituents
- 2-Methoxyphenyl vs.
- 1-Methyl vs. 1,3-Dimethyl: Mono-methylation at position 1 (target compound) retains metabolic stability while minimizing off-target effects observed in 1,3-dimethyl derivatives (e.g., gastric ulceration in preclinical models) .
Enzymatic and Receptor Targets
- Phosphodiesterase (PDE) Inhibition : The target compound’s tricyclic core shows structural similarity to PDE4B inhibitors (e.g., : IC50 = 0.85 µM), though fluorination may shift selectivity toward PDE10A .
- MAO-B Inhibition : Fluorinated analogs like 9-(2-chloro-6-fluorobenzyl) derivatives exhibit potent MAO-B inhibition (IC50 = 0.12 µM), suggesting the target compound may share this activity .
- Antiinflammatory Activity: Non-fluorinated analogs (e.g., 9-benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxypyrimidopurinedione) show efficacy in adjuvant-induced arthritis models (ED50 = 12 mg/kg), comparable to naproxen . Fluorination may enhance COX-2 selectivity .
Table 2: Physicochemical Comparison
Biological Activity
The compound 3-(2-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule belonging to the class of pyrimidopurines. Its unique structure, characterized by a fused pyrimidine and purine ring system along with various substituents, suggests significant potential for biological activity. This article explores its biological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H22FN5O3, with a molecular weight of approximately 421.45 g/mol. The presence of a fluorobenzyl group and a methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN5O3 |
| Molecular Weight | 421.45 g/mol |
| Solubility | Varies with pH |
| Melting Point | Not determined |
Research indicates that this compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The mechanisms of action are still under investigation but are believed to involve:
- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes related to purine metabolism.
- Receptor Modulation : Possible interactions with adenosine receptors (A1 and A2A), which are implicated in various physiological processes.
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Antiviral Properties : Investigations into its antiviral capabilities are ongoing, particularly in relation to RNA viruses.
- Anticancer Effects : Early-stage research indicates that it may inhibit cancer cell proliferation through modulation of signaling pathways.
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on cancer cell lines. Results indicated that it inhibited cell growth in a dose-dependent manner, potentially through apoptosis induction.
- Enzyme Inhibition : Another research effort focused on the compound's ability to inhibit purine nucleotide phosphorylase (PNP), an enzyme critical for purine metabolism. The inhibition was quantified using IC50 values, demonstrating significant potency compared to standard inhibitors.
Table 2: Biological Activity Summary
Research Findings
Recent studies have highlighted the importance of the substituents on the compound's ring structure in modulating its biological activity. For instance, variations in the methoxy and fluorobenzyl groups can significantly alter receptor affinity and enzyme inhibition profiles.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how can reaction parameters be optimized?
- Methodology :
- Multi-step synthesis : Begin with Friedel-Crafts alkylation to prepare fluorobenzyl intermediates, followed by cyclization to form the purine core. Methylation and substitution of the methoxyphenyl group are critical final steps .
- Parameter optimization : Adjust reaction temperature (typically 60–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Catalysts like Pd(Ph₃)₄ for coupling reactions can improve efficiency .
- Purity control : Use column chromatography (EtOAc/hexane gradients) and monitor progress via TLC .
Q. How is the compound structurally characterized using spectroscopic methods?
- Methodology :
- NMR analysis : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzyl methyl protons at δ 3.8–4.2 ppm, methoxyphenyl signals at δ 6.7–7.3 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~460–470 for similar analogs) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions (e.g., dihedral angles between fused rings) .
Q. What in vitro models are appropriate for initial biological activity screening?
- Methodology :
- Enzyme assays : Test kinase inhibition (e.g., CDK or Aurora kinases) using fluorescence-based ATP-competitive assays .
- Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Methodology :
- Substituent variation : Replace fluorobenzyl with chloro-/bromobenzyl groups to assess electronic effects on target binding .
- Methoxy positional isomerism : Compare 2-methoxyphenyl vs. 4-methoxyphenyl analogs to optimize steric interactions .
- Core modifications : Introduce heteroatoms (e.g., S or N) into the purine scaffold to modulate solubility and metabolic stability .
Q. What strategies resolve contradictions in biological activity data across substituent analogs?
- Methodology :
- Orthogonal assays : Validate kinase inhibition (e.g., biochemical vs. cellular assays) to rule out off-target effects .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in IC₅₀ values .
- Meta-analysis : Cross-reference data from analogs (e.g., chlorobenzyl vs. fluorobenzyl derivatives) to identify trends in logP vs. activity .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodology :
- Rodent PK studies : Administer IV/orally (10–50 mg/kg) and measure plasma half-life (t₁/₂) via LC-MS/MS. Monitor metabolites (e.g., demethylation products) .
- Toxicity screening : Use zebrafish embryos for acute toxicity (LC₅₀) and murine models for hepatotoxicity (ALT/AST levels) .
- Blood-brain barrier (BBB) penetration : Assess brain/plasma ratios in mice after dosing .
Notes
- Contradictions : Fluorobenzyl derivatives show higher kinase selectivity but lower metabolic stability compared to chlorobenzyl analogs .
- Methodological Gaps : Limited crystallographic data for the 2-methoxyphenyl isomer necessitates further structural studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
